molecular formula C11H13N5S2 B2628029 N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine CAS No. 478067-24-2

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine

Cat. No.: B2628029
CAS No.: 478067-24-2
M. Wt: 279.38
InChI Key: MIDZFJMZMFZFKO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its core heterocyclic framework and substituents. The parent structure consists of a thiazolo[3,2-b]triazole system fused with a second thiazole ring. Key features include:

  • A thiazolo[3,2-b]triazole core, where the thiazole ring (positions 1–3) is fused to the triazole ring (positions 3,2-b) such that the sulfur atom occupies position 1 of the triazole.
  • A methyl group at position 6 of the thiazolo-triazole system.
  • A 1,3-thiazol-2-yl substituent at position 5 of the core, which is further functionalized with an N-propylamine group.

The full IUPAC name reflects these structural elements:
N-[4-(6-methylthiazolo[3,2-b]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine .
A simplified structural representation is shown below:

      S                N
      │                │
N-S-C6H2-CH3   ↔   Thiazole-ThiazoloTriazole-NH-C3H7

This naming convention adheres to IUPAC rules for fused heterocycles, prioritizing the seniority of the thiazole ring and specifying fusion positions.

Alternative Naming Conventions in Heterocyclic Chemistry

While the IUPAC name is definitive, alternative nomenclature systems are occasionally used in specialized contexts:

  • Hantzsch-Widman System : The core could be described as a thiazolo[3,2-b]-1,2,4-triazole , emphasizing the fused ring system’s components.
  • Trivial Names : In patent literature, similar structures are often labeled as "thiazolo-triazole carboxamides" to highlight the amide functional group.
  • Substitutive Naming : The compound may be referred to as 5-(2-thiazolyl)-6-methylthiazolo[3,2-b]triazolylpropylamine in pharmacological contexts.

These variations underscore the flexibility in heterocyclic nomenclature but do not supersede the IUPAC standard.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₃N₅S₂ is derived from the following components:

  • Thiazolo[3,2-b]triazole core : C₄H₃N₃S
  • 1,3-thiazol-2-yl substituent : C₃H₂N₂S
  • N-propylamine group : C₃H₈N

Table 1: Molecular Formula Breakdown

Component Contribution to Formula
Thiazolo-triazole core C₄H₃N₃S
Thiazole substituent C₃H₂N₂S
N-propylamine C₃H₈N
Total C₉H₁₃N₅S₂

The molecular weight is calculated as:

  • Carbon (12.01 × 9) = 108.09
  • Hydrogen (1.01 × 13) = 13.13
  • Nitrogen (14.01 × 5) = 70.05
  • Sulfur (32.07 × 2) = 64.14
    Total = 108.09 + 13.13 + 70.05 + 64.14 = 255.41 g/mol .

Isomeric Considerations in Thiazolo-Triazole Systems

Thiazolo-triazole derivatives exhibit isomerism based on ring fusion patterns and substituent positions:

  • Ring Fusion Isomerism :

    • Thiazolo[3,2-b]triazole (as in this compound): The thiazole sulfur is at position 1, fused to triazole positions 3 and 2.
    • Thiazolo[2,3-c]triazole : Fusion occurs between thiazole position 2 and triazole position 3, altering the spatial arrangement.
    • Thiazolo[3,4-d]triazole : A less common isomer with fusion at triazole position 4.
  • Substituent Position Isomerism :

    • The methyl group at position 6 (vs. position 5 or 7) critically influences electronic properties and biological activity.
    • The N-propylamine group’s attachment to the thiazole ring (position 2 vs. 4) affects hydrogen-bonding potential.

Table 2: Comparative Isomeric Properties

Isomer Type Key Structural Feature Biological Relevance
[3,2-b]triazole Optimal π-π stacking for kinase inhibition High VEGFR-2 affinity
[2,3-c]triazole Altered dipole moment Reduced antimicrobial activity
[3,4-d]triazole Steric hindrance at position 4 Limited synthesis feasibility

The [3,2-b] fusion in this compound maximizes planar geometry, facilitating interactions with tyrosine kinase active sites.

Properties

IUPAC Name

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-propyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S2/c1-3-4-12-10-15-8(5-17-10)9-7(2)16-11(18-9)13-6-14-16/h5-6H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZFJMZMFZFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=CS1)C2=C(N3C(=NC=N3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects, antioxidant properties, and other pharmacological implications.

Chemical Structure and Synthesis

The compound features a complex structure that includes thiazole and triazole moieties. The synthesis typically involves cyclocondensation reactions that yield derivatives with varied substituents affecting their biological properties. For instance, the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been reported to follow straightforward methodologies with high yields under mild conditions .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. A notable investigation assessed a series of synthesized compounds against nearly 60 human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against various cancer types, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
Compound ARenal Cancer5.0
Compound BBreast Cancer7.5
Compound CColon Cancer6.0
Compound DMelanoma8.0

The structure-activity relationship (SAR) analysis suggested that specific substitutions on the thiazole ring significantly enhance anticancer activity. For example, the presence of electron-donating groups at particular positions on the aromatic rings was correlated with increased potency against cancer cell lines .

Antioxidant Properties

In addition to anticancer activity, the compound has been evaluated for its antioxidant properties. Research indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess notable free radical scavenging abilities. This activity is crucial in mitigating oxidative stress-related diseases and enhancing overall cellular health .

Other Biological Activities

Beyond anticancer and antioxidant effects, thiazolo[3,2-b][1,2,4]triazole derivatives have also been studied for their anti-inflammatory and analgesic properties. These compounds demonstrated significant inhibition of inflammatory mediators in vitro and in vivo models .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity across multiple cancer types
AntioxidantEffective free radical scavenging
Anti-inflammatoryInhibition of inflammatory mediators

Case Studies

A specific case study involving the compound's effect on A549 human lung adenocarcinoma cells revealed an IC50 value indicating potent cytotoxicity. The compound demonstrated selectivity towards cancerous cells while sparing normal cells .

Another study highlighted the compound's potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and exert neuroprotective effects through antioxidant mechanisms .

Scientific Research Applications

Antimicrobial Activity

Compounds containing thiazole and triazole moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazole and triazole exhibit significant activity against various bacterial and fungal strains. For instance, thiazole-linked compounds have shown efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticonvulsant Properties

The compound's structural features suggest potential anticonvulsant activity. Studies have reported that thiazole derivatives can modulate neurotransmitter systems involved in seizure activity. For example, certain thiazole-linked compounds demonstrated protective effects in electroshock seizure models comparable to established anticonvulsants like sodium valproate .

Anticancer Activity

Thiazole and triazole derivatives are being investigated for their anticancer properties. The unique electronic properties of the thiazole ring may contribute to their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies indicate that certain derivatives can effectively target cancer pathways .

Surfactants

The compound has potential applications in the development of cationic surfactants due to its amphiphilic nature. Surfactants based on thiazole and triazole structures have been synthesized and characterized for use in formulations requiring improved surface activity and stability .

Polymeric Materials

Research has explored the incorporation of thiazole-containing compounds into polymer matrices to enhance properties such as thermal stability and mechanical strength. These materials can be utilized in coatings and composites with specific performance characteristics .

Synthesis and Structural Characterization

The synthesis of N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

  • Cyclization of Thiosemicarbazide Derivatives : Reacting thiosemicarbazides with α-haloketones under basic conditions to form the thiazole ring.
  • Formation of Triazole Ring : Subsequent reactions with hydrazine derivatives lead to the formation of the triazole structure.
  • Methylation : The final step involves methylation using methyl iodide or similar reagents to yield the target compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole-triazole compounds for their antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that several derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as therapeutic agents .

Case Study 2: Anticonvulsant Activity

In a controlled study using animal models, a novel thiazole derivative was tested for anticonvulsant effects using both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The compound demonstrated significant protective effects at doses lower than those required for traditional anticonvulsants .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of N-[4-(6-methyl thiazolo[3,2-b] triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine typically involves multi-step synthetic routes. The following methods have been reported:

  • Step 1 : Formation of the thiazole ring by reacting appropriate thioketones with hydrazine derivatives.

  • Step 2 : Synthesis of the triazole moiety through cyclization reactions involving 1,3-dipolar cycloadditions or condensation reactions with azides.

  • Step 3 : Introduction of the propylamine group via nucleophilic substitution reactions on activated halides or through reductive amination processes.

Reactions Involving Thiazole and Triazole Moieties

The thiazole and triazole rings in the compound can participate in various chemical reactions:

  • Nucleophilic Substitution : The nitrogen atoms in the triazole ring can act as nucleophiles in reactions with electrophiles such as alkyl halides or acyl chlorides.

  • Cycloaddition Reactions : The compound can undergo [3+2] cycloadditions with suitable dipolarophiles to form more complex structures.

  • Condensation Reactions : The thiol groups present in the thiazole moiety can react with aldehydes or ketones to form thiazolidine derivatives through condensation mechanisms.

Reactivity with Biological Targets

Preliminary studies indicate that N-[4-(6-methyl thiazolo[3,2-b] triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine exhibits significant biological activities. These include:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains due to its ability to interact with microbial enzymes.

  • Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues and their structural differences are summarized below:

Compound Name Core Structure Substituents Biological Activity
Target Compound : N-[4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine Thiazolo[3,2-b][1,2,4]triazole 6-Methyl, N-propylamine Under investigation
N-Aryl-2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamides Thiazolo[3,2-b][1,2,4]triazole (6-oxo) Acetamide, aryl groups Anticancer (IC₅₀: 1.2–8.7 μM)
2-Substituted-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl derivatives Thiazolo[3,2-b][1,2,4]triazole (6-oxo) Varied aryl/alkyl substituents Antimicrobial, anti-inflammatory
N-(5-R-6-Hydroxy-1,3-thiazol-2-yl)-2,5-dimethyl-4-benzyl-1,2,4-triazole-3-thione Thiazole-triazole hybrid Hydroxy, benzyl, methyl groups Not reported

Key Observations :

  • The 6-methyl group in the target compound may enhance metabolic stability compared to the 6-oxo derivatives in and , which are prone to redox reactions .
  • The N-propylamine substituent likely improves aqueous solubility (predicted logP ~2.5) compared to bulkier aryl acetamides (logP ~3.8–4.5) .
Pharmacological Activity
  • Anticancer Potential: Halo-substituted analogues (e.g., chloro, bromo) in exhibit potent anticancer activity (IC₅₀: 1.2–2.5 μM against HeLa cells).
  • Antimicrobial Activity: Thiazolo-triazole derivatives with electron-withdrawing groups (e.g., nitro) show broad-spectrum antimicrobial activity (MIC: 4–16 μg/mL).
Physicochemical Properties
  • Solubility : The hydroxy-substituted analogue in has a pKa of 2.53 and solubility of 29.05–35.02 mg/mL in water. The target compound’s propylamine group may increase solubility in acidic environments (predicted pKa ~9.5 for the amine) .
  • Thermal Stability : Derivatives with fused thiazolo-triazole cores typically exhibit melting points >200°C, suggesting the target compound shares similar thermal stability .

Key Differences from Analogues :

  • Unlike the acetamide-linked derivatives in and , which require maleimide ring-opening reactions, the propylamine group may necessitate protective-group strategies to prevent side reactions .

Q & A

Q. Table 1: Representative NMR Data

Proton Environmentδ (ppm)MultiplicityReference
Thiazole C-H7.8–8.2Singlet
Propylamine N-CH₂2.9–3.1Triplet

Advanced: How can researchers resolve contradictions in reaction yields across studies?

Answer:
Yield discrepancies arise from variables such as:

  • Catalyst Efficiency : POCl₃ vs. PCl₅ (POCl₃ gives 6–17% higher yields in thiadiazole formation).
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may reduce selectivity.
  • Purification Methods : Column chromatography vs. recrystallization—the latter favors higher purity but lower recovery (e.g., 39% vs. 6% yield in ).

Methodological Recommendations:

  • Optimize reaction conditions using Design of Experiments (DoE) to assess temperature, solvent, and catalyst interactions.
  • Use TLC monitoring (as in ) to terminate reactions at optimal conversion.

Advanced: What strategies are effective for enhancing the compound’s bioactivity through structural modification?

Answer:

  • Heterocyclic Substitution : Replace the propylamine group with morpholine or piperidine moieties to improve membrane permeability (e.g., derivatives in show enhanced activity).
  • Molecular Docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) by modifying the thiazole-triazole scaffold to optimize hydrogen bonding (e.g., ’s docking studies).
  • Bioisosteric Replacement : Substitute the methyl group on the thiazolo-triazole with trifluoromethyl to enhance metabolic stability.

Q. Table 2: Docking Scores for Derivatives

DerivativeBinding Energy (kcal/mol)Target EnzymeReference
Parent Compound-8.23LD6
Trifluoromethyl-9.13LD6

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., DMSO/water or CH₃OH/EtOAc) to control nucleation rates.
  • Temperature Gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth (as in ).
  • Additives : Introduce trace NH₄PF₆ to stabilize ionic intermediates during crystallization.

Key Findings:

  • Crystals grown in methanol exhibit P2₁/c space group symmetry with Z = 4.

Basic: What spectroscopic techniques are critical for characterizing reaction intermediates?

Answer:

  • IR Spectroscopy : Confirm amine N-H stretches (3300–3500 cm⁻¹) and thiazole C-S-C vibrations (690–710 cm⁻¹).
  • UV-Vis : Monitor π→π* transitions in the triazole ring (λmax = 260–280 nm).

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (2.1–2.5), indicating moderate lipophilicity.
  • MD Simulations : Assess binding kinetics to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability.

Advanced: How do steric effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Buchwald-Hartwig Amination : Steric hindrance from the methyl-thiazole group reduces coupling efficiency (50% yield vs. 75% for unsubstituted analogs).
  • Workaround : Use bulkier ligands (e.g., XPhos) to stabilize palladium intermediates and improve turnover.

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